molecular formula C20H19NO4 B557849 Fmoc-alpha-allyl-DL-glycine CAS No. 221884-63-5

Fmoc-alpha-allyl-DL-glycine

Cat. No. B557849
M. Wt: 337.4 g/mol
InChI Key: YVBLQCANYSFEBN-UHFFFAOYSA-N
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Description

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .


Synthesis Analysis

Fmoc-alpha-allyl-DL-glycine is used in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The Fmoc-alpha-allyl-DL-glycine molecule contains a total of 46 bond(s). There are 27 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Physical And Chemical Properties Analysis

Fmoc-alpha-allyl-DL-glycine has a molecular weight of 337.37 and a molecular formula of C20H19NO4 . It appears as a white to off-white powder .

Scientific Research Applications

Application 1: Solid-Phase Peptide Synthesis (SPPS)

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid-phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
  • Methods of Application : The Fmoc strategy is used in solid-phase peptide synthesis (SPPS). Amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . The free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
  • Results or Outcomes : The use of Fmoc-alpha-allyl-DL-glycine in SPPS allows for the synthesis of modified amino acids, contributing to the ever-growing popularity of SPPS .

Application 2: Ester Hydrolysis

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the process of ester hydrolysis . This process is important in the modification of amino acids, where the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
  • Methods of Application : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
  • Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application 3: Coupling of Saccharide β-Glycosylamines

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the coupling of saccharide β-glycosylamines . This process is important in the fractionation of oligosaccharides and formation of neoglycoconjugates .

Application 4: Peptide Synthesis

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine is used in peptide synthesis . This process is important in the study of protein structure and function .

Application 5: Coupling of Saccharide β-Glycosylamines

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the coupling of saccharide β-glycosylamines . This process is important in the fractionation of oligosaccharides and formation of neoglycoconjugates .

Application 6: Peptide Synthesis

  • Summary of the Application : Fmoc-alpha-allyl-DL-glycine is used in peptide synthesis . This process is important in the study of protein structure and function .

Safety And Hazards

When handling Fmoc-alpha-allyl-DL-glycine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Synthetic peptides are important as drugs and in research. Currently, the method of choice for producing these compounds is solid phase peptide synthesis . Fmoc-alpha-allyl-DL-glycine could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBLQCANYSFEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398796
Record name Fmoc-alpha-allyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-allyl-DL-glycine

CAS RN

221884-63-5
Record name Fmoc-alpha-allyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid
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